N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride discovery and history
N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride discovery and history
This is an in-depth technical guide on N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride , a critical building block in modern medicinal chemistry, specifically within the realm of kinase inhibitor discovery.[1]
Discovery, Synthesis, and Medicinal Utility[1]
Part 1: Introduction & Core Significance
N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride (CAS: 1864074-90-7) is a specialized heterocyclic intermediate used primarily in the synthesis of ATP-competitive kinase inhibitors.[1] It represents a "privileged scaffold" that combines two distinct pharmacophoric elements:[1]
-
The Pyrazine Ring: A nitrogen-rich aromatic system capable of mono- or bidentate hydrogen bonding, typically targeting the "hinge region" of kinase enzymes (e.g., JAK, SYK, or CDK families).[1]
-
The Azetidine Ring: A strained, four-membered saturated heterocycle that introduces
character (fraction of hybridized carbons), enhancing water solubility and metabolic stability compared to traditional planar linkers like piperazine or benzene.[1]
This compound emerged from the "Escape from Flatland" movement in drug discovery (circa 2010s), where researchers sought to improve clinical success rates by increasing the three-dimensionality of drug candidates.[1]
Part 2: Discovery History & Rational Design
Unlike a marketed drug with a single "eureka" moment, the discovery of this scaffold is evolutionary, born from Structure-Activity Relationship (SAR) optimization campaigns.[1]
1. The Hinge Binder Evolution
Early kinase inhibitors relied heavily on quinazoline or pyrimidine cores.[1] However, the pyrazine-2-amine motif was identified as a compact, lower-molecular-weight alternative that maintained critical H-bond donor/acceptor interactions with the kinase backbone (specifically the gatekeeper residues).[1]
2. The Azetidine Shift
Historically, solubilizing groups were large (e.g., morpholine, piperidine).[1] The introduction of the azetidin-3-yl amine offered a distinct advantage:
-
Reduced Lipophilicity: Lower LogD compared to six-membered rings.[1]
-
Rigid Vector: The 3-aminoazetidine linkage provides a defined exit vector, directing substituents into the solvent-exposed front pocket of the enzyme without inducing steric clashes.[1]
-
Metabolic Stability: The strained ring is surprisingly robust against oxidative metabolism (CYP450) compared to flexible alkyl chains.[1]
Part 3: Chemical Synthesis & Protocols
The synthesis of N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride is a self-validating, two-step protocol designed for scalability and high purity.[1]
Reaction Scheme Visualization
Figure 1: Synthetic pathway for CAS 1864074-90-7 via Nucleophilic Aromatic Substitution (SNAr) and Acidic Deprotection.[1]
Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Objective: Couple the pyrazine core with the protected azetidine amine.
-
Reagents:
-
Procedure:
-
Dissolve 2-chloropyrazine and tert-butyl 3-aminoazetidine-1-carboxylate in DMSO (concentration ~0.5 M).
-
Add finely ground anhydrous
. -
Heat the reaction mixture to 100°C under an inert atmosphere (
) for 12–16 hours. Note: Pyrazines are less electron-deficient than pyrimidines, requiring higher temperatures for SNAr.[1] -
Validation: Monitor via LC-MS. Look for the disappearance of the chloride peak and formation of the [M+H]+ adduct corresponding to the Boc-protected intermediate.[1]
-
Workup: Dilute with water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Step 2: Boc-Deprotection & Salt Formation [1]
-
Objective: Remove the tert-butoxycarbonyl protecting group and form the stable dihydrochloride salt.
-
Reagents:
-
Procedure:
-
Dissolve the intermediate in a minimal amount of DCM.[1]
-
Add 4M HCl in Dioxane dropwise at 0°C .
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Observation: A white to off-white precipitate should form.[1]
-
Isolation: Filter the solid precipitate under inert gas (nitrogen) to avoid hygroscopic water absorption.[1] Wash with diethyl ether to remove excess HCl and organic impurities.[1]
-
Drying: Dry under high vacuum to yield N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride .
-
Part 4: Quantitative Data & Specifications
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 223.10 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, DMSO; Insoluble in DCM, Hexane |
| Purity (HPLC) | >98% required for medicinal chemistry applications |
| Storage | Hygroscopic; Store at -20°C under desiccant |
| Key NMR Signals |
Part 5: Applications in Drug Discovery
This building block is typically used in the "Lead Optimization" phase.[1]
-
Kinase Selectivity Tuning: The pyrazine nitrogen (N4) often interacts with water networks in the kinase pocket.[1]
-
Fragment-Based Drug Design (FBDD): The molecule serves as a high-quality fragment lead due to its "Rule of 3" compliance (MW < 300, H-donors
3, H-acceptors 3).[1] -
PROTAC Linkers: The azetidine amine provides a rigid attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), connecting a kinase warhead to an E3 ligase ligand.[1]
Mechanistic Role in Kinase Inhibition
Figure 2: Mechanistic interaction of the scaffold within a kinase ATP-binding pocket.[1]
References
-
ChemicalBook. (2024).[1][2] N-(Azetidin-3-yl)pyrazin-2-amine dihydrochloride Properties and Specifications. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (2023).[1] Synthesis of Azetidine-Based Scaffolds for CNS-Focused Libraries. PubChem/PMC.[1] Retrieved from [1]
-
Organic Chemistry Portal. (2023). Synthesis of Azetidines and Recent Literature. Retrieved from
-
BLD Pharm. (2024).[1][3] Product Analysis: N-(Azetidin-3-yl)pyridazin-3-amine dihydrochloride (Analogous Scaffold). Retrieved from [1]
-
Cheekatla, S. R. (2026).[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from
